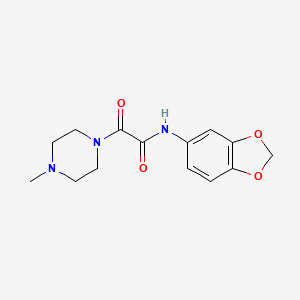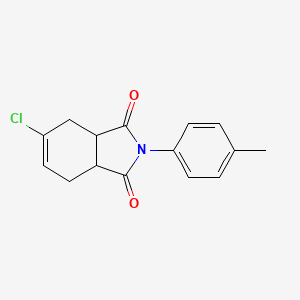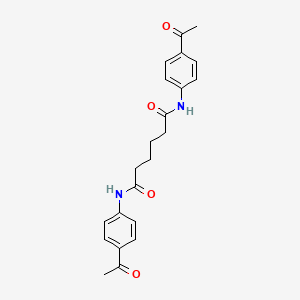![molecular formula C19H18N2O3S B5029288 N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)
N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide, commonly known as PPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. PPMP is a potent inhibitor of the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids.
Mecanismo De Acción
PPMP inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. This inhibition leads to a decrease in the levels of glycosphingolipids in cells. The exact mechanism by which this inhibition leads to the observed effects is not fully understood, but it is thought to involve changes in cell signaling pathways and membrane properties.
Biochemical and physiological effects:
PPMP has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in mice. PPMP has also been shown to alter the expression of various genes involved in cell signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPMP has several advantages for use in lab experiments. It is a potent inhibitor of glucosylceramide synthase, which allows for the selective inhibition of glycosphingolipid synthesis. PPMP has also been shown to have low toxicity in animal models. However, there are also some limitations to its use. PPMP is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, its effects on cellular processes can be complex and difficult to interpret.
Direcciones Futuras
There are several potential future directions for research on PPMP. One area of interest is the role of glycosphingolipids in neurodegenerative diseases such as Alzheimer's disease. PPMP has been shown to improve cognitive function in mice, and further research could explore its potential as a treatment for Alzheimer's disease. Another area of interest is the role of glycosphingolipids in cancer. PPMP has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. Finally, there is also potential for the development of new compounds based on the structure of PPMP with improved properties for use in scientific research.
Métodos De Síntesis
PPMP can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-phenoxy-3-pyridinylmethanol with phenylmethanesulfonyl chloride to form N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide. This compound can then be further purified through recrystallization.
Aplicaciones Científicas De Investigación
PPMP has been extensively studied for its potential use in scientific research. It has been shown to inhibit the synthesis of glycosphingolipids, which are involved in various cellular processes such as cell signaling, adhesion, and differentiation. PPMP has been used to study the role of glycosphingolipids in cancer, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-25(23,15-16-8-3-1-4-9-16)21-14-17-10-7-13-20-19(17)24-18-11-5-2-6-12-18/h1-13,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJDDTWSBOTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)
![ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)
